3-Nitro-4-(trifluoromethyl)aniline

Crystallization Purification Solid-phase handling

As the primary intermediate in the synthesis of the nonsteroidal antiandrogen flutamide, the specific 3-nitro-4-(trifluoromethyl) substitution pattern of this aniline is non-negotiable. Using a different regioisomer, such as 4-nitro-3-(trifluoromethyl)aniline (CAS 393-11-3), will lead to a different acylanilide product, a critical failure in pharmaceutical manufacturing where bioequivalence is mandated. This compound, supplied at a minimum of 98% purity (GC) with production capacity up to kilogram scale, enables a seamless transition from R&D to commercial production. Its documented use in US Patent 4,191,775 ensures regulatory confidence for your synthesis pathway.

Molecular Formula C7H5F3N2O2
Molecular Weight 206.12 g/mol
CAS No. 393-80-6
Cat. No. B1358237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-4-(trifluoromethyl)aniline
CAS393-80-6
Molecular FormulaC7H5F3N2O2
Molecular Weight206.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)[N+](=O)[O-])C(F)(F)F
InChIInChI=1S/C7H5F3N2O2/c8-7(9,10)5-2-1-4(11)3-6(5)12(13)14/h1-3H,11H2
InChIKeyZDZNJYXHGWSWTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-4-(trifluoromethyl)aniline (CAS 393-80-6) Product Overview and Sourcing Context


3-Nitro-4-(trifluoromethyl)aniline (CAS 393-80-6) is a fluorinated nitroaniline derivative with molecular formula C7H5F3N2O2 and molecular weight 206.12 g/mol . It appears as a yellow to brown crystalline powder with a reported melting point range of 122–128°C , boiling point of 307.5°C at 760 mmHg, density of 1.504 g/cm³, and calculated LogP of 2.44 . The compound features a 3-nitro-4-trifluoromethyl substitution pattern on the aniline ring, distinguishing it from its positional isomers. It serves as a key intermediate in pharmaceutical synthesis—most notably in the production of flutamide, a nonsteroidal antiandrogen used in prostate cancer treatment [1]. Commercial availability ranges from research gram quantities to kilogram-scale production, with typical purity specifications of 95–98% (GC) [2].

Why 3-Nitro-4-(trifluoromethyl)aniline Cannot Be Substituted by Positional Isomers in Regioselective Synthesis


Substitution of 3-nitro-4-(trifluoromethyl)aniline with its positional isomers—specifically 4-nitro-3-(trifluoromethyl)aniline (CAS 393-11-3) or 2-nitro-4-(trifluoromethyl)aniline (CAS 400-98-6)—is chemically invalid in most applications because the substitution pattern dictates both the electronic environment of the reactive amino group and the regiochemical outcome of downstream transformations. In the synthesis of flutamide and related antiandrogen drugs, the 3-nitro-4-trifluoromethyl arrangement is essential: the amino group at the 1-position undergoes N-acylation with isobutyryl chloride derivatives, while the nitro and trifluoromethyl groups occupy specific positions that confer the requisite pharmacological activity [1]. The regioisomer 4-nitro-3-(trifluoromethyl)aniline (CAS 393-11-3) would yield a structurally distinct acylanilide product with altered antiandrogenic potency—a critical failure point in pharmaceutical manufacturing where bioequivalence is mandated [2]. Furthermore, the three isomers exhibit measurably different physical properties: melting points differ significantly (122–128°C for the target vs. 125–128°C for CAS 393-11-3 vs. 107°C for CAS 400-98-6), directly impacting crystallization behavior and purification workflows [3]. Simple in-class substitution is therefore precluded by both synthetic specificity and physicochemical divergence.

Quantitative Differentiation of 3-Nitro-4-(trifluoromethyl)aniline Against Closest Analogs


Regioisomer Comparison: Melting Point and Solid-State Handling Properties

The target compound 3-nitro-4-(trifluoromethyl)aniline exhibits a melting point of 122–128°C, whereas its 2-nitro positional isomer (2-nitro-4-(trifluoromethyl)aniline, CAS 400-98-6) melts at 107°C—a difference of approximately 15–21°C . The 4-nitro-3-(trifluoromethyl)aniline isomer (CAS 393-11-3) melts at 125–128°C, which partially overlaps with the target but represents a distinct crystalline phase [1].

Crystallization Purification Solid-phase handling Process chemistry

Reaction Pathway Exclusivity in Flutamide and Antiandrogen Synthesis

3-Nitro-4-(trifluoromethyl)aniline is the specifically designated intermediate for flutamide synthesis via N-acylation with isobutyryl chloride derivatives [1]. The patented antiandrogen scaffold (US 4,191,775) explicitly requires the 3-nitro-4-trifluoromethyl substitution pattern on the aniline ring to yield compounds with the claimed pharmacological activity [2]. The regioisomer 4-nitro-3-(trifluoromethyl)aniline, while structurally similar, generates a distinct acylanilide product that does not correspond to flutamide and lacks equivalent antiandrogenic potency data in the patent literature.

Pharmaceutical intermediates Antiandrogen synthesis N-Acylation Flutamide

High-Pressure Ammonolysis Synthetic Route Distinguishes Target from Isomers

The industrial synthesis of 4-nitro-3-(trifluoromethyl)aniline (the positional isomer, CAS 393-11-3) is well-documented via high-pressure ammonolysis of 5-chloro-2-nitrobenzotrifluoride with concentrated aqueous ammonia at 170–230°C under up to 40 bar pressure [1]. In contrast, 3-nitro-4-(trifluoromethyl)aniline is typically produced via nitration of m-(trifluoromethyl)aniline , a fundamentally different route requiring distinct starting materials (m-(trifluoromethyl)aniline vs. 5-chloro-2-nitrobenzotrifluoride), reaction conditions (ambient/low pressure vs. high pressure), and safety infrastructure.

Synthetic route Ammonolysis Process chemistry Scalability

Commercial Supply Readiness and Purity Specification Variance

3-Nitro-4-(trifluoromethyl)aniline is commercially available from multiple suppliers with purity specifications ranging from 95% (AKSci) to 98% minimum by GC (Capot Chemical, AromSyn) [1] with documented production scale up to kilograms [1]. The positional isomer 4-nitro-3-(trifluoromethyl)aniline is also commercially available but from a narrower supplier base and with less frequently documented large-scale production capacity. The target compound carries standardized GHS hazard classifications (H302, H315, H319, H335) with Signal Word 'Warning', enabling consistent safety documentation across procurement sources .

Procurement Purity specification Supply chain GC analysis

Lipophilicity and Electronic Property Differences Among Nitro-Trifluoromethyl Anilines

The calculated partition coefficient (LogP) for 3-nitro-4-(trifluoromethyl)aniline is 2.44 . The trifluoromethyl group at the 4-position, combined with the nitro group at the 3-position, creates a specific electronic push-pull system that modulates the nucleophilicity of the amino group and influences downstream reactivity in N-acylation reactions . While LogP values for all three positional isomers fall within a similar range due to identical molecular formula (C7H5F3N2O2), the electronic distribution differs significantly: the 3-nitro-4-trifluoromethyl arrangement positions the strongly electron-withdrawing nitro group ortho to the amino group, whereas in 4-nitro-3-(trifluoromethyl)aniline, the nitro group is para to the amino group—fundamentally altering resonance stabilization and amine basicity.

LogP Lipophilicity Electronic effects SAR

High-Value Application Scenarios for 3-Nitro-4-(trifluoromethyl)aniline Based on Differentiated Evidence


Flutamide and Antiandrogen Drug Intermediate Manufacturing

3-Nitro-4-(trifluoromethyl)aniline is the established intermediate for flutamide synthesis via N-acylation [1]. The specific 3-nitro-4-trifluoromethyl substitution pattern is explicitly required in US Patent 4,191,775 for generating antiandrogen-active acylanilides [2]. Procurement of this specific isomer is mandatory for pharmaceutical manufacturers producing flutamide or developing structural analogs, as substitution with the 4-nitro-3-trifluoromethyl isomer yields a chemically distinct product lacking equivalent pharmacological validation. The compound is supplied at 98% minimum purity (GC) with production capacity up to kilogram scale, suitable for both R&D and commercial manufacturing [3].

Development of Novel Antiandrogen Structural Analogs

The synthesis of flutamide from 3-nitro-4-(trifluoromethyl)aniline is easily adapted to generate structural analogs, making this intermediate valuable for medicinal chemistry programs exploring SAR around the antiandrogen pharmacophore [1]. Researchers developing next-generation nonsteroidal antiandrogens require the exact substitution pattern to maintain the core scaffold while varying the acyl moiety. The broader commercial availability and documented kg-scale production capacity [2] enable seamless transition from discovery (gram scale) to preclinical development (kilogram scale) without intermediate re-sourcing delays.

Synthesis of Fluorinated Building Blocks for Agrochemical and Material Science Applications

Beyond pharmaceuticals, 3-nitro-4-(trifluoromethyl)aniline serves as a versatile building block for synthesizing fluorinated aromatic compounds used in agrochemicals and materials science [1]. The nitro group can be reduced to the corresponding diamine or diazonium salt for further functionalization, while the trifluoromethyl group imparts enhanced metabolic stability and lipophilicity (LogP = 2.44) [2]. The compound's established GHS classification (H302, H315, H319, H335; Signal Word 'Warning') [3] provides clear safety handling guidelines for industrial use, and its melting point (122–128°C) facilitates straightforward purification and solid handling.

Educational and Process Development Applications

The microscale synthesis of flutamide from 3-nitro-4-(trifluoromethyl)aniline has been published as an undergraduate organic chemistry laboratory experiment, demonstrating the compound's utility in academic and training settings [1]. The reaction illustrates amine-acid halide reactivity, retrosynthetic analysis, and pharmaceutical synthesis principles. For process development teams, the availability of multiple vendors offering 95–98% purity grades [2] enables comparative evaluation of supplier quality and cost benchmarking during route scouting and process optimization.

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